molecular formula C12H15NO4 B048342 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid CAS No. 119154-03-9

2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid

Cat. No. B048342
M. Wt: 237.25 g/mol
InChI Key: WHKGSZIEKMSQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid, also known as HPHAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HPHAA is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis.

Scientific Research Applications

2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant activity, which makes it useful in the prevention and treatment of oxidative stress-related diseases. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

The mechanism of action of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to scavenge ROS.

Biochemical And Physiological Effects

2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce lipid peroxidation, which is a major cause of cellular damage. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has also been shown to increase the levels of glutathione, a potent antioxidant that is essential for cellular function. In addition, 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is its ability to scavenge ROS and reduce inflammation, making it useful in the prevention and treatment of oxidative stress-related diseases and inflammatory diseases. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the study of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid include the potential use in the treatment of neurodegenerative diseases, the development of new synthesis methods, and further studies to fully understand its mechanism of action.

Synthesis Methods

2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid can be synthesized by the reaction of phenylalanine with glyoxylic acid in the presence of sodium cyanoborohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.

properties

CAS RN

119154-03-9

Product Name

2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-[(2-hydroxy-2-phenylacetyl)amino]butanoic acid

InChI

InChI=1S/C12H15NO4/c1-2-9(12(16)17)13-11(15)10(14)8-6-4-3-5-7-8/h3-7,9-10,14H,2H2,1H3,(H,13,15)(H,16,17)

InChI Key

WHKGSZIEKMSQCL-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O

Canonical SMILES

CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O

synonyms

Butanoic acid, 2-[(hydroxyphenylacetyl)amino]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.